![molecular formula C21H17ClN6O2 B2519894 7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 848731-26-0](/img/structure/B2519894.png)
7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Description
7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C21H17ClN6O2 and its molecular weight is 420.86. The purity is usually 95%.
BenchChem offers high-quality 7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Analgesic and Anti-inflammatory Activities : Compounds incorporating the pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine structures have been synthesized and evaluated for their analgesic and anti-inflammatory properties. One study reported that certain derivatives exhibited significant analgesic activity, surpassing that of reference drugs like indomethacin, suggesting potential for pain management applications (Shaaban et al., 2008).
Antimicrobial Activity : Several studies have synthesized derivatives of pyrazolo[1,5-a]pyrimidines and related structures to assess their antimicrobial potential. Some compounds demonstrated competitive activities against bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial agents (Mabkhot et al., 2016).
Anti-proliferative and Anticancer Agents : The anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines have been explored, with certain derivatives showing potent activity. This indicates the potential for these compounds to be developed as anticancer agents (Atta et al., 2019).
Structure-Activity Relationship and Chemical Synthesis
Chemical Synthesis and SAR Analysis : The synthesis of these compounds often involves multi-step reactions, providing insights into their chemical behavior and structure-activity relationships (SAR). For example, studies have developed efficient synthesis methods for creating highly substituted derivatives, which are then evaluated for various biological activities to understand how changes in structure affect function (Kaping et al., 2020).
DFT Calculations and Molecular Modeling : Some studies have also utilized Density Functional Theory (DFT) calculations to predict the physical and chemical properties of these compounds. This computational approach aids in understanding the molecular basis of their biological activities and can guide the design of new derivatives with optimized properties (Farag & Fahim, 2019).
properties
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-4-6-14(22)9-16(12)28-20-15(10-24-28)21-25-19(26-27(21)11-23-20)13-5-7-17(29-2)18(8-13)30-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZDGQQUJOLMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine |
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